Rolitetracycline

Descripción general

Descripción

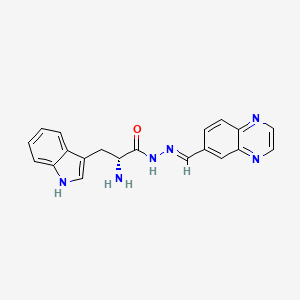

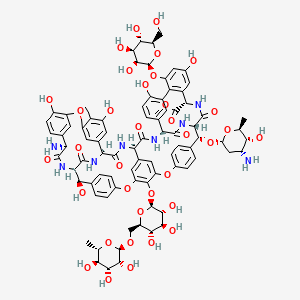

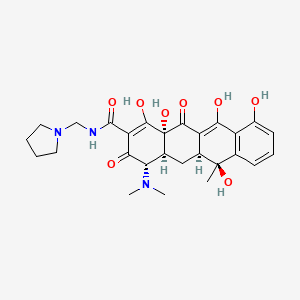

Rolitetraciclina es un antibiótico tetraciclínico de amplio espectro semisintético. Se deriva de la tetraciclina a través de una reacción de Mannich que involucra pirrolidina y formaldehído. Rolitetraciclina se utiliza principalmente como un fármaco antibacteriano, un inhibidor de la síntesis de proteínas, un fármaco antiprotozoario y un profármaco .

Mecanismo De Acción

La rolitetraciclina se difunde pasivamente a través de los canales de porina en la membrana bacteriana y se une reversiblemente a la subunidad ribosomal 30S. Esta unión evita la unión del ARN de transferencia al complejo ARN mensajero-ribosoma, interfiriendo así con la síntesis de proteínas. Los objetivos moleculares primarios son la proteína ribosomal 30S S9 y el ARN ribosomal 16S .

Análisis Bioquímico

Biochemical Properties

Rolitetracycline interacts with the 30S ribosomal subunit in bacteria . It passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit . This prevents the binding of tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacteria. By interfering with protein synthesis, this compound inhibits the growth and proliferation of bacteria . This includes both gram-positive and gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit . This binding prevents the attachment of tRNA to the mRNA-ribosome complex, thus inhibiting protein synthesis . This action is reversible, allowing this compound to exert its effects in a controlled manner .

Temporal Effects in Laboratory Settings

It is known that this compound is more soluble and possibly less irritating to tissue than tetracycline . This suggests that this compound may have a more stable profile and less degradation over time .

Dosage Effects in Animal Models

Like other tetracyclines, this compound is likely to exhibit a dose-dependent effect, with increased efficacy at higher doses and potential for toxicity at excessively high doses .

Metabolic Pathways

It is known that this compound is a semisynthetic derivative of tetracycline . Therefore, it is likely that this compound shares similar metabolic pathways with other tetracyclines .

Transport and Distribution

This compound is transported into bacterial cells through passive diffusion via porin channels in the bacterial membrane . Once inside the cell, this compound binds to the 30S ribosomal subunit, which is distributed throughout the cell .

Subcellular Localization

The subcellular localization of this compound is primarily at the ribosomes within bacterial cells . By binding to the 30S ribosomal subunit, this compound is able to exert its effects on protein synthesis directly at the site of action .

Métodos De Preparación

La rolitetraciclina se sintetiza a partir de la tetraciclina por condensación con pirrolidina y formaldehído. El proceso implica hacer reaccionar la tetraciclina con metilen-bis-pirrolidina y formaldehído o paraformaldehído. Esta reacción se lleva a cabo típicamente en un disolvente orgánico inerte, como el etanol, en condiciones de reflujo .

Análisis De Reacciones Químicas

La rolitetraciclina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse bajo condiciones específicas, aunque las vías de oxidación detalladas no están extensamente documentadas.

Reducción: Las reacciones de reducción son menos comunes para la rolitetraciclina.

Sustitución: La reacción de Mannich utilizada en su síntesis es una reacción de sustitución en la que el grupo amino de la tetraciclina se sustituye por un grupo pirrolidinilmetil

Los reactivos comunes utilizados en estas reacciones incluyen formaldehído, paraformaldehído y pirrolidina. El producto principal formado a partir de estas reacciones es la propia rolitetraciclina .

Aplicaciones Científicas De Investigación

La rolitetraciclina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de antibióticos tetraciclínicos y sus derivados.

Biología: La rolitetraciclina se emplea en la investigación sobre la inhibición de la síntesis de proteínas bacterianas y los mecanismos de resistencia a los antibióticos.

Medicina: Se utiliza para tratar infecciones causadas por cepas bacterianas susceptibles, especialmente en casos que requieren altas concentraciones o cuando la administración oral es impracticable

Comparación Con Compuestos Similares

La rolitetraciclina forma parte de la clase de antibióticos tetraciclínicos, que incluye compuestos como:

- Tetraciclina

- Oxitetraciclina

- Clortetraciclina

- Demeclociclina

- Limeciclina

- Metaciclina

- Doxiciclina

- Minociclina

En comparación con estos compuestos, la rolitetraciclina es única debido a su naturaleza semisintética y su uso específico en casos que requieren altas concentraciones o administración parenteral .

Propiedades

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-N-(pyrrolidin-1-ylmethyl)-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O8/c1-26(37)13-7-6-8-16(31)17(13)21(32)18-14(26)11-15-20(29(2)3)22(33)19(24(35)27(15,38)23(18)34)25(36)28-12-30-9-4-5-10-30/h6-8,14-15,20,31-32,35,37-38H,4-5,9-12H2,1-3H3,(H,28,36)/t14-,15-,20-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQRPFTXKQQLJF-IAHYZSEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCCC5)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20685-78-3 (mononitrate), 7681-32-5 (nitrate) | |

| Record name | Rolitetracycline [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023568 | |

| Record name | Rolitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Rolitetracycline is a semisynthetic broad-spectrum tetracycline antibiotic used especially for parenteral administration in cases requiring high concentrations or when oral administration is impractical. Rolitetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex, and thus interfering with protein synthesis. | |

| Record name | Rolitetracycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

751-97-3 | |

| Record name | Rolitetracycline [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000751973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rolitetracycline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ROLITETRACYCLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rolitetracycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rolitetracycline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ROLITETRACYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH9IW85221 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.